molecular formula C12H21N3O B11741767 [(oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

[(oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11741767
M. Wt: 223.31 g/mol
InChI Key: SOVSCVKOYZAKDE-UHFFFAOYSA-N
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Description

[(oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is a compound that features a combination of oxolane and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of oxolane derivatives with pyrazole derivatives under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the oxolane, followed by nucleophilic substitution with a pyrazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride as a base, followed by the addition of a nucleophile.

Major Products Formed

    Oxidation: Formation of oxolane and pyrazole derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated pyrazole rings.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

[(oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of [(oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • [(oxolan-2-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
  • [(oxolan-2-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine

Uniqueness

[(oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific combination of oxolane and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H21N3O

Molecular Weight

223.31 g/mol

IUPAC Name

1-(oxolan-2-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C12H21N3O/c1-2-5-15-10-11(8-14-15)7-13-9-12-4-3-6-16-12/h8,10,12-13H,2-7,9H2,1H3

InChI Key

SOVSCVKOYZAKDE-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCC2CCCO2

Origin of Product

United States

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